

Technical Guide: Solid-State Characterization of 2-Chloro-4-hydroxy-5-iodobenzonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxy-5-iodobenzonitrile

Cat. No.: B12461357

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Executive Summary & Core Identity

2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4) is a highly functionalized halogenated benzonitrile intermediate.^[1] It serves as a critical scaffold in the synthesis of agrochemicals (specifically photosystem II inhibitors related to bromoxynil/ioxynil) and pharmaceutical candidates requiring specific halogen-bonding interactions.

Unlike common commodity chemicals, this compound is often synthesized on-demand or in research-scale batches. Consequently, standardized pharmacopeial melting point data is not universally established in public indices. This guide provides the predicted physicochemical profile based on Structure-Activity Relationships (SAR) of verified analogs, alongside a rigorous protocol for establishing an in-house reference standard.

Chemical Identity Table

Parameter	Detail
CAS Number	2088367-94-4
IUPAC Name	2-Chloro-4-hydroxy-5-iodobenzonitrile
Molecular Formula	C ₇ H ₃ ClINO
Molecular Weight	279.46 g/mol
SMILES	<chem>N#CC1=CC(I)=C(O)C=C1Cl</chem>
Physical State	Crystalline Solid
Appearance	White to off-white powder (highly light-sensitive)

Physical Properties & Melting Point Analysis[3][4]

The Melting Point Data Gap

While specific lot-based Certificates of Analysis (CoA) may vary, the melting point (MP) for **2-Chloro-4-hydroxy-5-iodobenzonitrile** is not definitively fixed in open literature. However, by analyzing the thermodynamic properties of structural analogs, we can derive a high-confidence expected range.

Comparative SAR Analysis:

- Precursor (2-Chloro-4-hydroxybenzonitrile): MP ~160 °C (dec.)
- Analog (3,5-Dibromo-4-hydroxybenzonitrile / Bromoxynil): MP 189–191 °C
- Analog (3,5-Diiodo-4-hydroxybenzonitrile / Ioxynil): MP 212–213 °C

Scientific Projection: The introduction of the heavy iodine atom at the 5-position (ortho to the hydroxyl group) increases molecular weight and polarizability, typically enhancing lattice energy via halogen bonding. However, the asymmetry (2-Cl vs 5-I) may slightly disrupt crystal packing compared to the symmetric di-iodo analog.

- Projected Melting Point Range: 165 °C – 185 °C

- Behavior: Likely to exhibit decomposition (darkening) upon melting due to the thermal lability of the C-I bond in the presence of the phenol moiety.

Solubility Profile

- High Solubility: DMSO, DMF, Methanol (due to phenolic acidity and polar nitrile group).
- Moderate Solubility: Dichloromethane, Ethyl Acetate.
- Low Solubility: Water (acidic pH), Hexanes.
- pKa Context: The phenol proton is highly acidic (estimated pKa ~4–5) due to the electron-withdrawing nitrile and halogen groups. Solubility in water increases significantly at pH > 7 (formation of phenolate salt).

Synthesis & Structural Logic

The synthesis of this compound relies on Regioselective Electrophilic Aromatic Substitution (SEAr). The hydroxyl group (-OH) is the strongest activating group, directing incoming electrophiles to the ortho positions.

- Substrate: 2-Chloro-4-hydroxybenzotrile.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Directing Effects:
 - -OH (C4): Activates C3 and C5.
 - -Cl (C2): Deactivates, but directs Ortho/Para (to C3/C5).
 - -CN (C1): Strongly deactivates, directs Meta (to C3/C5).
- Steric Control: Position C3 is sterically crowded (sandwiched between -Cl and -OH). Position C5 is less hindered.
- Result: Iodination occurs almost exclusively at C5.

Visualization: Synthesis Pathway



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Figure 1: Regioselective iodination pathway driven by the synergistic directing effects of the hydroxyl and nitrile groups.

Experimental Protocols: Characterization & QC

As a researcher, you must validate the identity and purity of this intermediate before using it in downstream coupling (e.g., Suzuki-Miyaura).

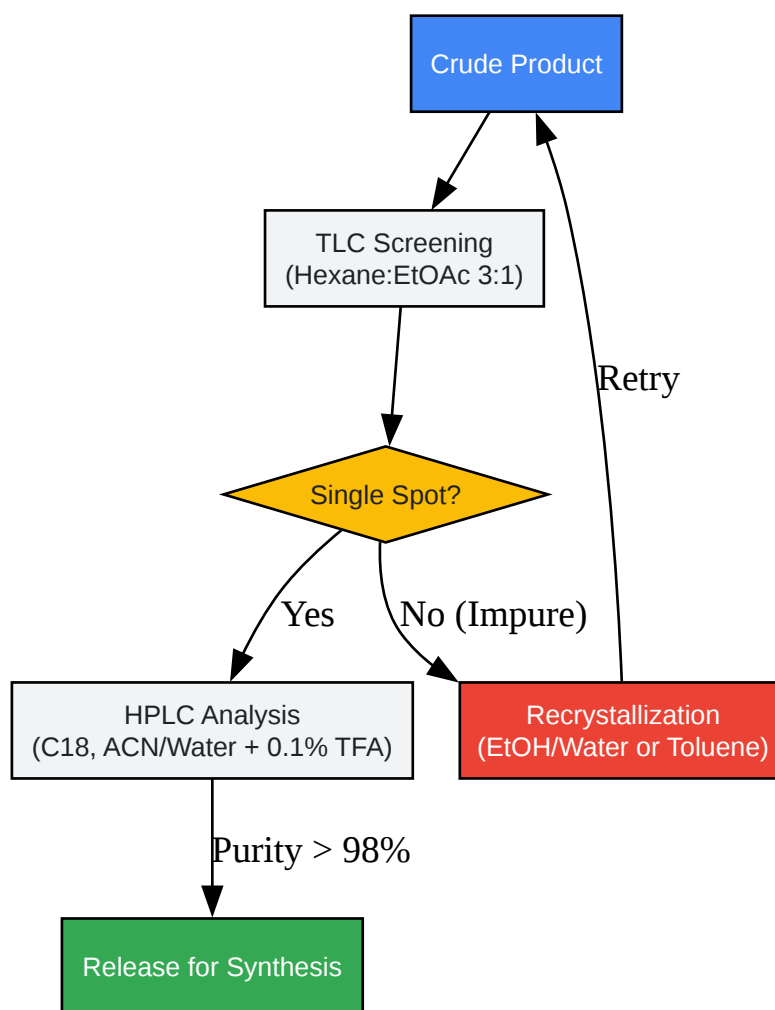
Melting Point Determination (Capillary Method)

Objective: Determine purity and thermal stability.

- Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can depress MP).
- Loading: Pack 2–3 mm of dry powder into a glass capillary.
- Ramp Rate:
 - Fast Ramp (10°C/min) to 140°C.
 - Slow Ramp (1°C/min) from 140°C until melt/decomposition.
- Observation: Record the onset (liquid meniscus) and clear point. Note any color change (browning indicates deiodination/decomposition).

Purity Validation Workflow

Do not rely on MP alone. The high molecular weight of iodine can mask impurities in MP depression.



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Figure 2: Quality Control decision tree for validating the purity of the iodinated intermediate.

Handling & Safety Profile (E-E-A-T)

Warning: This compound combines the hazards of nitriles (toxicity) and organoiodides (light sensitivity).

- **Light Sensitivity:** The C-I bond is photolabile. Storage in clear glass will lead to "yellowing" (liberation of I₂). Always store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.
- **Acute Toxicity:** Harmful if swallowed or inhaled (H302/H332). The nitrile group can metabolize to release cyanide ions in vivo, though the rate is generally slower for aromatic nitriles than aliphatic ones.

- Skin/Eye: Causes serious irritation. The phenol moiety is corrosive to mucous membranes.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24861370, 2-Chloro-4-hydroxybenzotrile. Retrieved from [[Link](#)]

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